molecular formula C20H18N4O3 B2635304 7-methoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1448029-90-0

7-methoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2635304
CAS No.: 1448029-90-0
M. Wt: 362.389
InChI Key: OVZJWBNDBNCNRC-UHFFFAOYSA-N
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Description

The compound “7-methoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds have been synthesized using novel methods in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield, conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “this compound”, is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The synthesis of benzofuran derivatives involves complex chemical reactions. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of benzofuran derivatives in synthesizing novel heterocyclic compounds. For instance, Kumar et al. (2007) outlined the preparation of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety and related compounds, which are anticipated to exhibit enhanced hypertensive activity (Kumar & Mashelker, 2007). Similarly, Patankar et al. (2008) focused on utilizing 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride for generating novel polycyclic heteroaromatic compounds, indicating the versatility of benzofuran derivatives in creating diverse pharmacologically relevant structures (Patankar, Khombare, Khanwelkar, & Shet, 2008).

Antimicrobial and Antitumor Activities

A number of studies have explored the antimicrobial and antitumor potential of benzofuran-based compounds. Idrees et al. (2020) synthesized novel series of 2-Azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, which underwent screening for in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli, showcasing the potential of these compounds in antimicrobial applications (Idrees, Bodkhe, Siddiqui, & Kola, 2020). Furthermore, Bialy and Gouda (2011) highlighted the synthesis of new Benzothiophenes with potential antitumor and antioxidant activities, further emphasizing the therapeutic potential of benzofuran derivatives (Bialy & Gouda, 2011).

Optical and Structural Characterization

Jiang et al. (2012) synthesized novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, determining their structures and investigating their UV-vis absorption and fluorescence spectral characteristics. This study underscores the interest in benzofuran derivatives for their optical properties and potential applications in material science (Jiang, Liu, Lv, & Zhao, 2012).

Mechanism of Action

While the specific mechanism of action for “7-methoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide” is not mentioned in the search results, benzofuran compounds in general have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Properties

IUPAC Name

7-methoxy-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-26-17-7-4-5-14-13-18(27-19(14)17)20(25)22-10-12-24-11-8-16(23-24)15-6-2-3-9-21-15/h2-9,11,13H,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZJWBNDBNCNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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